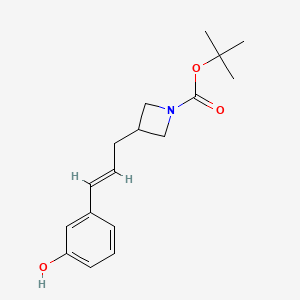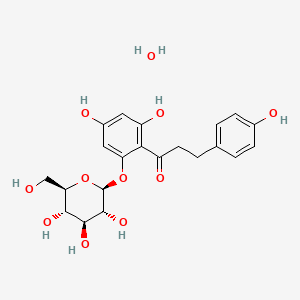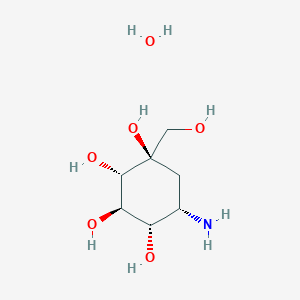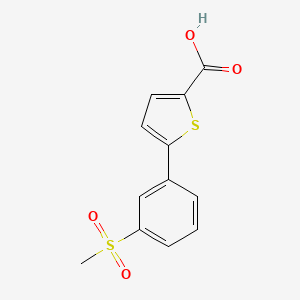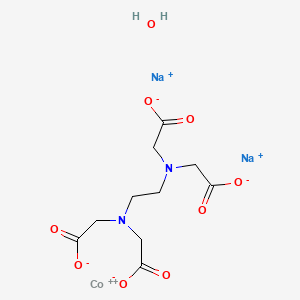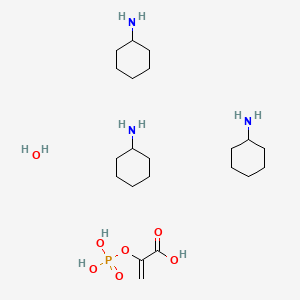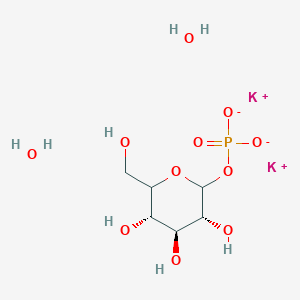
Glucose 1-phosphate dipotassium salt dihydrate
描述
Glucose 1-phosphate dipotassium salt dihydrate is an organic compound that is the dipotassium salt form of glucose 1-phosphate. It is a white crystalline substance that is highly soluble in water. This compound is significant in biochemical research and various industrial applications due to its role in metabolic pathways and its utility as a biochemical reagent .
准备方法
Synthetic Routes and Reaction Conditions: Glucose 1-phosphate dipotassium salt dihydrate can be synthesized by the phosphorylation of glucose. The process involves the reaction of glucose with phosphoric acid in the presence of potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the dipotassium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain the dihydrate form .
Types of Reactions:
Phosphorylation: this compound can undergo phosphorylation reactions to form various phosphorylated derivatives.
Hydrolysis: It can be hydrolyzed to glucose and inorganic phosphate under acidic or enzymatic conditions.
Isomerization: The compound can be isomerized to glucose 6-phosphate by the enzyme phosphoglucomutase
Common Reagents and Conditions:
Phosphorylation: Potassium hydroxide, phosphoric acid.
Hydrolysis: Acidic conditions or specific enzymes like phosphatases.
Isomerization: Enzyme phosphoglucomutase
Major Products:
Phosphorylation: Various phosphorylated glucose derivatives.
Hydrolysis: Glucose and inorganic phosphate.
Isomerization: Glucose 6-phosphate
科学研究应用
Glucose 1-phosphate dipotassium salt dihydrate is widely used in scientific research due to its role in metabolic pathways. Some of its applications include:
Biochemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.
Cell Biology: Utilized in cell culture media to study glucose metabolism and energy production.
Medicine: Investigated for its potential role in metabolic disorders and as a therapeutic agent.
Industry: Employed in the production of bioactive compounds and as a reagent in various biochemical processes .
作用机制
Glucose 1-phosphate dipotassium salt dihydrate exerts its effects primarily through its role in glucose metabolism. It is converted to glucose 6-phosphate by the enzyme phosphoglucomutase, which then enters glycolysis or glycogenesis pathways. This conversion is crucial for maintaining cellular energy homeostasis and for the synthesis of glycogen .
相似化合物的比较
Glucose 6-phosphate: Another phosphorylated form of glucose involved in glycolysis and glycogenesis.
Fructose 6-phosphate: A key intermediate in the glycolytic pathway.
Mannose 6-phosphate: Involved in glycoprotein synthesis and lysosomal enzyme targeting .
Uniqueness: Glucose 1-phosphate dipotassium salt dihydrate is unique due to its specific role in the conversion to glucose 6-phosphate, which is a critical step in both glycolysis and glycogenesis. This makes it an essential compound for studying glucose metabolism and energy production in cells .
属性
IUPAC Name |
dipotassium;[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2?,3-,4+,5-,6?;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-OGINSRPVSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


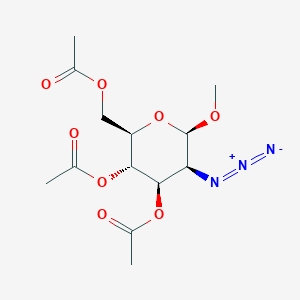
![(1R,2S,6S,7R,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8004090.png)
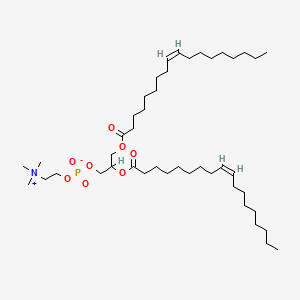
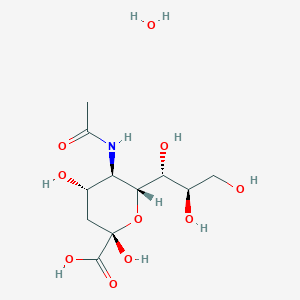
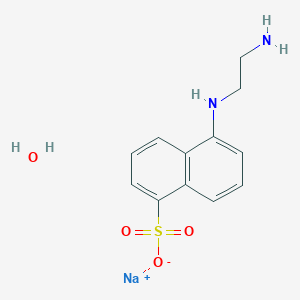
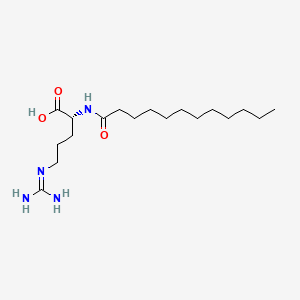
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B8004114.png)
